4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile is a chemical compound with the molecular formula C13H15F2NO2 It is characterized by the presence of a dioxane ring, a benzonitrile group, and two fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl-substituted dioxane with a fluorinated benzaldehyde derivative under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Difluorobenzonitrile: Lacks the dioxane ring, affecting its structural and functional characteristics.
5-Ethyl-1,3-dioxane: Lacks the benzonitrile group, leading to different applications and reactivity.
Uniqueness
4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile is unique due to the combination of the dioxane ring, benzonitrile group, and fluorine atoms. This unique structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
475644-15-6 |
---|---|
Molecular Formula |
C13H13F2NO2 |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
4-(5-ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C13H13F2NO2/c1-2-8-6-17-13(18-7-8)9-3-11(14)10(5-16)12(15)4-9/h3-4,8,13H,2,6-7H2,1H3 |
InChI Key |
NRMJGVJTJVCXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(OC1)C2=CC(=C(C(=C2)F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.